Pyridazine-3-thiol
Overview
Description
Pyridazine-3-thiol is a chemical compound with the IUPAC name 3-pyridazinethiol . It has a molecular weight of 112.16 .
Molecular Structure Analysis
The InChI code for Pyridazine-3-thiol is1S/C4H4N2S/c7-4-2-1-3-5-6-4/h1-3H, (H,6,7)
. This indicates that the molecule consists of a pyridazine ring with a thiol group attached. Chemical Reactions Analysis
While specific chemical reactions involving Pyridazine-3-thiol are not available, pyridazine derivatives have been involved in [3 + n] cycloaddition reactions .Physical And Chemical Properties Analysis
Pyridazine-3-thiol has a molecular weight of 112.16 .Scientific Research Applications
Pharmaceutical and Medicinal Chemistry Applications : Pyridazine derivatives, including those related to Pyridazine-3-thiol, have been identified as having a wide range of biological activities. These include acting as inhibitors for enzymes like acetylcholinesterase and carbonic anhydrase, which are relevant in the treatment of conditions such as Alzheimer's disease and glaucoma (Taslimi et al., 2019). Additionally, they have applications in anticancer therapy, with certain pyridazine derivatives showing promise due to their interaction with biological macromolecules (Amăriucăi-Mantu et al., 2021).
Corrosion Inhibition : Pyridazine derivatives have been found to be effective as corrosion inhibitors, particularly for metals like iron in acidic solutions. This application is significant in industrial settings where metal corrosion can be a costly problem. Studies have shown that certain pyridazine compounds can significantly reduce corrosion rates (Chetouani et al., 2003).
Herbicidal Activities : Research indicates that pyridazine derivatives can serve as effective herbicides. Some studies have reported that these compounds can effectively inhibit chlorophyll at low concentrations and possess herbicidal activities that are comparable to commercial herbicides (Xu et al., 2008).
Optoelectronic Applications : In the field of optoelectronics, pyridazine derivatives, including those related to Pyridazine-3-thiol, have been explored for their potential use. They are particularly of interest in the development of fluorescent materials and sensors due to their unique chemical properties (Amăriucăi-Mantu et al., 2021).
Safety And Hazards
Pyridazine-3-thiol is classified as having acute toxicity, both oral and dermal, and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Pyridazine derivatives have emerged as structures of interest in heterocyclic chemistry due to their potential applications in medicinal chemistry and optoelectronics . They have been used in organic synthesis and chemical biology for developing drug-like compounds and for the site-selective modification of peptides and proteins . This suggests that Pyridazine-3-thiol and related compounds could have potential future applications in these areas.
properties
IUPAC Name |
1H-pyridazine-6-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c7-4-2-1-3-5-6-4/h1-3H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQSRZSUGBETRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394639 | |
Record name | PYRIDAZINE-3-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine-3-thiol | |
CAS RN |
28544-77-6 | |
Record name | 3-Pyridazinethiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PYRIDAZINE-3-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyridazine-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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